Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine class This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Uniqueness
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research applications.
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 1256813-70-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁NO₂S
- Molecular Weight : 197.25 g/mol
- Structural Characteristics : The compound features a thieno[2,3-c]pyridine ring system which is known for its diverse biological activities.
Pharmacological Properties
- Anticancer Activity : Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, computational analyses suggest that this compound may act as a potential therapeutic agent against cancer by inhibiting specific oncogenic pathways .
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit prolyl isomerization in proteins, a process crucial for proper protein folding and function . This suggests potential applications in diseases where protein misfolding is a factor.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signal Transduction Pathways : It interacts with specific receptors or enzymes that play pivotal roles in cell signaling pathways linked to cancer and neurodegeneration.
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in malignant cells.
Case Studies and Research Findings
A selection of notable studies provides insight into the biological effects of this compound:
Study | Findings |
---|---|
Research Study 1 | Demonstrated anticancer effects on breast cancer cell lines with IC50 values indicating potent activity. |
Research Study 2 | Showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cultures. |
Research Study 3 | Investigated the inhibition of prolyl isomerization and its implications for protein misfolding diseases. |
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHYODCZRQBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743527 | |
Record name | Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-70-3 | |
Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256813-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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